2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile is an organic compound that features a brominated benzyl group, two methoxy groups, a morpholine ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of 4,5-dimethoxybenzyl alcohol to obtain 3-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with morpholine and acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction of the acrylonitrile group could produce an amine.
Scientific Research Applications
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group and the morpholine ring are key functional groups that facilitate binding to these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4,5-dimethoxybenzyl)cyclohexanone
- N-(3-Bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
- (3-Bromo-4,5-dimethoxybenzyl)(2-furylmethyl)amine
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile stands out due to the presence of the acrylonitrile moiety and the morpholine ring.
Properties
Molecular Formula |
C16H19BrN2O3 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
(Z)-2-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H19BrN2O3/c1-20-15-9-12(8-14(17)16(15)21-2)7-13(10-18)11-19-3-5-22-6-4-19/h8-9,11H,3-7H2,1-2H3/b13-11- |
InChI Key |
YOHQDSDVEUJYIW-QBFSEMIESA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C/C(=C/N2CCOCC2)/C#N)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=CN2CCOCC2)C#N)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.